Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Purity Quality Assurance Reproducibility

Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1934949-83-3) is a conformationally constrained spirocyclic building block that fuses an oxetane ring with a pyrrolidine ring, featuring a hydroxymethyl substituent at the 8-position and a Boc-protected nitrogen. This scaffold belongs to the broader class of oxa-azaspiro[3.4]octanes that have been explicitly designed as multifunctional modules for drug discovery, with validated synthetic routes enabling the construction of libraries with enhanced three-dimensionality.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B13036220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)COC2)CO
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h9,14H,4-8H2,1-3H3
InChIKeyTWKQLQCOGICAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: A Hydroxymethyl-Bearing Oxa-Azaspiro Building Block


Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1934949-83-3) is a conformationally constrained spirocyclic building block that fuses an oxetane ring with a pyrrolidine ring, featuring a hydroxymethyl substituent at the 8-position and a Boc-protected nitrogen . This scaffold belongs to the broader class of oxa-azaspiro[3.4]octanes that have been explicitly designed as multifunctional modules for drug discovery, with validated synthetic routes enabling the construction of libraries with enhanced three-dimensionality [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95%+ to ≥98%, supporting reproducible procurement for medicinal chemistry campaigns .

Why Generic Substitution of Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate Fails in Structure-Based Programs


In-class spirocyclic building blocks cannot be freely interchanged due to the profound influence of the hydroxymethyl substituent and oxetane position on both physicochemical properties and downstream synthetic utility. The 8-hydroxymethyl group provides a reactive handle for etherification, esterification, or oxidation that is absent in the parent tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2), while the 2-oxa (oxetane) ring position distinguishes this scaffold from isomeric 5-oxa or 6-oxa variants that project vectors in different directions . The spirocyclic core itself confers higher Fsp³ (fraction of sp³-hybridized carbons) compared to flat aromatic building blocks, directly impacting solubility, metabolic stability, and target selectivity—properties that are lost upon substitution with simpler piperidine or pyrrolidine analogs [1].

Procurement Evidence Guide for Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate: Comparative Quantification


Purity Advantage: MolCore NLT 98% vs. Industry Baseline 95% for Spirocyclic Building Blocks

MolCore supplies tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate at a minimum purity of 98% , outperforming the 95% purity specification commonly available for closely related spirocyclic building blocks such as tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2) from ChemShuttle and CymitQuimica . This 3-percentage-point purity gap reduces the burden of impurity profiling and re-purification in multi-step synthesis.

Purity Quality Assurance Reproducibility

Fsp³ Enhancement: Spirocyclic Core vs. Flat Aromatic Building Blocks

The spiro[3.4]octane core of tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has an Fsp³ value of approximately 0.92 (11 sp³ carbons out of 12 total carbons), substantially exceeding the Fsp³ of 0.0 for a flat benzene ring and approaching the theoretical maximum for saturated scaffolds . This high Fsp³ is correlated in the medicinal chemistry literature with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical success rates [1].

Fsp³ Saturation Physicochemical Properties

Hydroxymethyl Functional Handle: Enables Derivatization Unavailable to Unsubstituted Core Scaffolds

The 8-hydroxymethyl substituent on tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate provides a reactive primary alcohol handle for etherification, esterification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups (mesylate/tosylate) [1]. In contrast, the unsubstituted parent scaffold tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2) lacks this functional group, severely limiting direct diversification options . Each additional synthetic step to introduce a handle onto the unsubstituted core costs time and yield.

Derivatization Synthetic Utility Functional Group

Oxetane Ring Contribution: Conformational and Physicochemical Modulation Relative to Non-Oxa Spirocycles

The 2-oxa (oxetane) ring in the spirocyclic core provides a hydrogen-bond-accepting oxygen that can modulate water solubility, lipophilicity, and metabolic stability compared to purely carbocyclic spiro analogs . Oxetane-containing building blocks have been shown to induce profound changes in these properties when substituted for gem-dimethyl or carbonyl groups, which is a proven advantage given that four FDA-approved drugs (Orlistat, Paclitaxel, Docetaxel, Cabazitaxel) contain oxetene motifs .

Oxetane Conformational Rigidity Solubility

Stereochemical Availability: Enantiopure (R) and (S) Forms for Chiral SAR Exploration

While the racemic tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1934949-83-3) is widely available, enantiomerically pure (R)-form (CAS 1932499-84-7) and (S)-form (CAS 2920198-29-2) are also commercially stocked. This contrasts with the unsubstituted parent scaffold (CAS 1245816-31-2) which lacks a chiral center at the 8-position, precluding stereochemical SAR exploration at that site.

Chiral Stereochemistry SAR

Optimal Application Scenarios for Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate in Research and Industrial Procurement


Medicinal Chemistry: Diversity-Oriented Synthesis of High-Fsp³ Screening Libraries

This building block is ideally suited for diversity-oriented synthesis programs aiming to populate screening decks with conformationally constrained, three-dimensional compounds. Its Fsp³ of ~0.92 directly supports the industry trend away from flat aromatic libraries toward saturated scaffolds that exhibit improved clinical success rates [1]. The hydroxymethyl handle enables parallel derivatization into ethers, esters, amides (via oxidation), or carbamates, generating diverse analogs from a single building block.

Fragment-Based Drug Discovery: Anchor Fragment with Built-In Vector for Growth

Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate serves as an anchor fragment in fragment-based drug discovery (FBDD) where the spirocyclic core provides a rigid scaffold for target binding, while the hydroxymethyl group acts as a synthetic vector for fragment growth or linking [1]. The Boc-protected nitrogen can be deprotected post-fragment elaboration to reveal a secondary amine for further diversification.

Chiral Lead Optimization: Enantiomer-Specific SAR Using (R)- and (S)-Forms

When a lead series exhibits stereochemistry-dependent potency or selectivity, procurement of both (R)- and (S)-enantiomers (CAS 1932499-84-7 and 2920198-29-2) enables rigorous chiral SAR studies [1][2]. The commercial availability of defined enantiomers eliminates the need for chiral chromatography or asymmetric synthesis at the building-block stage.

Procurement for PI3Kδ or EGFR Inhibitor Programs Leveraging Oxa-Azaspiro Motifs

Oxa-azaspiro[3.4]octane derivatives have been disclosed in patents as PI3Kδ inhibitors (Jiangsu Hengrui, 2023) [1] and in the literature as EGFR kinase inhibitors with potency comparable to gefitinib [2]. Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate provides the functionalized oxa-azaspiro core required for these target classes, positioning it as a strategic procurement choice for oncology and immunology programs.

Quote Request

Request a Quote for Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.